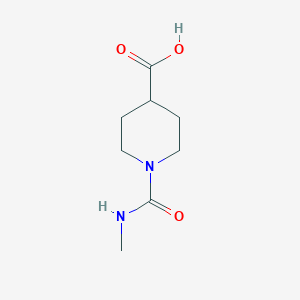

1-(Methylcarbamoyl)piperidine-4-carboxylic acid

Description

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a methylcarbamoyl group (-CONHCH₃) at the 1-position and a carboxylic acid (-COOH) at the 4-position of the piperidine ring. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug design.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylcarbamoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9-8(13)10-4-2-6(3-5-10)7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXXOQIGAOCJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Methylcarbamoyl)piperidine-4-carboxylic acid typically involves the reaction of 1-methylpiperidine-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Methylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a compound with applications in biological research, particularly in the synthesis of biologically active molecules. It has a role as a reactant in creating antitubercular agents and aminopyrazine. Additionally, it serves as a building block in the development of various pharmaceutical compounds .

Scientific Research Applications

- ** изучения ингибиторов SARS-CoV PLpro**: this compound is used in studies of SARS-CoV PLpro inhibitors . These inhibitors are relevant in the development of antiviral drugs effective against infections caused by both SARS-CoV and HCoV-NL63 .

- Development of Amino Acid Analogs : Piperidine amino acid analogs have been synthesized for studying the renal tubular transport and the effects on the excretion of amino acids . These analogs help to understand the interactions between basic and neutral amino acids during transport .

- Synthesis of Non-Metabolizable Amino Acid Analogs : Researchers have synthesized a series of non-metabolizable amino acid analogs built on the piperidine ring system to study the transport of cationic amino acids .

- ** Mimicking Amino Acid Actions**: The compound is used to test its ability to mimic the action of arginine and lysine in stimulating the release of insulin and glucagon from the pancreas .

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

| Property | This compound | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid |

|---|---|---|---|

| Log S (Solubility) | -2.65 (predicted) | -2.51 | -3.12 |

| TPSA (Ų) | 75.6 | 70.1 | 68.9 |

| GI Absorption | High | Moderate | Low |

| BBB Permeability | Moderate | Low | High |

Data Sources :

- The target compound’s predicted Log S (-2.65) suggests moderate aqueous solubility, comparable to ethoxycarbonyl analogs .

- The benzyl-substituted derivative exhibits reduced solubility (Log S = -3.12) due to increased hydrophobicity .

- Topological polar surface area (TPSA) correlates with membrane permeability; lower TPSA values (e.g., 68.9 Ų for benzyl derivatives) favor BBB penetration .

Enzyme Inhibition

- PDE5 Inhibitors: Derivatives like 1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid () demonstrate potent PDE5 inhibition, highlighting the role of piperidine-carboxylic acid scaffolds in targeting phosphodiesterases .

- Carbapenemase Inhibition : Piperidine-4-carboxylic acid derivatives with triazine substituents (e.g., Compound CDD-000163 in ) are explored as OXA-48 carbapenemase inhibitors, emphasizing structural versatility .

Prodrug Potential

Narcotic Derivatives

- Complex derivatives like 1-(3-cyano-3,3-diphenylpropyl)-4-(1-piperidino)-piperidine-4-carboxylic acid amide () are regulated as narcotics, underscoring the importance of substituent choice in biological activity .

Biological Activity

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H14N2O3

- Molecular Weight : 186.21 g/mol

- IUPAC Name : this compound

The compound is synthesized through the reaction of 1-methylpiperidine-4-carboxylic acid with methyl isocyanate, which involves controlled conditions to ensure the desired product formation.

The biological activity of this compound is attributed to its interaction with various molecular targets. It exhibits potential as an inhibitor or activator of specific enzymes and receptors, influencing several biological pathways. The precise molecular targets can vary depending on the application context, but its role in enzyme inhibition is particularly notable.

Biological Activities

-

Antiviral Activity :

- Recent studies have evaluated piperidine derivatives for their antiviral properties, particularly against coronaviruses. While this compound has not been directly tested against SARS-CoV-2, related compounds in the piperidine class have shown inhibitory effects on viral proteases, suggesting a similar potential for this compound .

-

Antitubercular Agents :

- The compound is involved in the synthesis of biologically active molecules aimed at combating tuberculosis. Its structural features allow it to participate in the development of new antitubercular agents, enhancing therapeutic options against resistant strains.

-

Protein Kinase Inhibition :

- Research indicates that derivatives of this compound can act as inhibitors for various protein kinases, including those involved in cancer progression. The specificity and potency of these inhibitors are under investigation to optimize their therapeutic efficacy.

Table 1: Summary of Biological Activities

Case Study: Antiviral Potential

In a study focusing on a series of piperidine derivatives, compounds structurally related to this compound demonstrated low micromolar activity against influenza A/H1N1 virus and showed promise against other viruses like HCoV-229E. The mechanism involved binding to viral proteases, which are critical for viral replication .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Methylcarbamoyl)piperidine-4-carboxylic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxylic acid with methyl isocyanate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane . To maximize purity:

- Use stoichiometric control to avoid side reactions (e.g., over-acylation).

- Purify via recrystallization (ethanol/water mixtures) or silica gel chromatography (eluent: 5% methanol in dichloromethane).

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows characteristic signals: δ 1.5–1.7 ppm (piperidine CH2), δ 2.8 ppm (N–CH3), δ 3.4 ppm (piperidine N–CH2), and δ 12.1 ppm (carboxylic acid –COOH) .

- IR : Peaks at ~1700 cm (C=O stretch of carbamate) and ~2500–3000 cm (carboxylic acid O–H) confirm functional groups .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) for purity assessment (>95%) and molecular ion detection (m/z 214.2 [M+H]) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer :

- Prepare a stock solution in DMSO (10–50 mM) and dilute in PBS (pH 7.4) to ≤1% DMSO for cell-based assays .

- For poor solubility, use co-solvents (e.g., PEG-400) or formulate as a sodium salt by treating with NaOH (1 eq.) .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Perform time-dependent inhibition assays (e.g., pre-incubate enzyme with compound) to distinguish competitive vs. non-competitive inhibition .

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., metalloproteases) based on the carboxylic acid and carbamide moieties .

- Mutagenesis : Validate binding residues (e.g., catalytic Zn in MMPs) via site-directed mutagenesis and IC50 comparison .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer :

- Assess bioavailability : Measure plasma concentration via LC-MS after oral administration in rodent models .

- Evaluate metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., esterase cleavage) .

- Optimize prodrug derivatives : Mask the carboxylic acid as an ethyl ester to enhance membrane permeability .

Q. What computational approaches are suitable for predicting SAR (Structure-Activity Relationship) modifications?

- Methodological Answer :

- QSAR modeling : Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with activity .

- Free-energy perturbation (FEP) : Simulate the impact of methyl → ethyl substitution on binding affinity .

- ADMET prediction : Employ SwissADME to optimize logP (target: 1–3) and reduce hERG liability .

Q. What protocols are recommended for assessing in vitro toxicity in primary cell lines?

- Methodological Answer :

- MTT assay : Treat HepG2 cells with 1–100 µM compound for 24–72 hours; calculate CC50 .

- ROS detection : Use DCFH-DA staining in neuronal cells (SH-SY5Y) to evaluate oxidative stress .

- CYP inhibition : Screen against CYP3A4/2D9 isoforms via luminescent assays (e.g., Promega P450-Glo) .

Q. How can chemical stability be improved for long-term storage?

- Methodological Answer :

- Lyophilization : Prepare a lyophilized powder under vacuum (store at -20°C in argon atmosphere) .

- Degradation studies : Expose to accelerated conditions (40°C/75% RH for 6 months); monitor via HPLC for hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.